2-Methyl-3-(trifluoromethyl)benzamide is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzamide structure. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications.
The compound can be synthesized through various methods, as detailed in patent literature and scientific studies. One notable patent describes a synthetic method involving the use of 2,3-dichlorotrifluorotoluene as a starting material, which is converted into 2-trifluoromethyl benzamide through a series of reactions .
2-Methyl-3-(trifluoromethyl)benzamide belongs to the class of compounds known as benzamides, which are derivatives of benzoic acid where an amine group replaces the hydroxyl group. The presence of the trifluoromethyl group imparts unique chemical properties that enhance its utility in various applications.
The synthesis of 2-Methyl-3-(trifluoromethyl)benzamide typically involves several key steps:
The method emphasizes the use of inexpensive and readily available raw materials, avoiding hazardous reagents commonly used in other synthetic pathways.
The molecular formula of 2-Methyl-3-(trifluoromethyl)benzamide is . Its structure features:
The compound's molecular weight is approximately 221.16 g/mol. The presence of the trifluoromethyl group significantly influences its electronic properties, making it more lipophilic compared to non-fluorinated analogs.
2-Methyl-3-(trifluoromethyl)benzamide can participate in various chemical reactions typical for amides and aromatic compounds:
These reactions can be facilitated by adjusting temperature, pressure, and the presence of catalysts or solvents that promote reactivity.
The mechanism of action for compounds like 2-Methyl-3-(trifluoromethyl)benzamide often involves interaction with biological targets such as enzymes or receptors. For instance, benzamide derivatives have been studied for their potential as inhibitors in signaling pathways involved in cancer progression.
Research indicates that modifications to the benzamide structure can enhance binding affinity and selectivity towards specific biological targets, making them valuable in drug design .
Relevant analyses suggest that these properties make it suitable for various applications in organic synthesis and medicinal chemistry .
2-Methyl-3-(trifluoromethyl)benzamide has potential applications in:
Research continues to explore its efficacy in various therapeutic contexts, particularly concerning its role as an inhibitor within biological pathways .
2-Methyl-3-(trifluoromethyl)benzamide (CAS: 251651-26-0) is a benzamide derivative with the molecular formula C₉H₈F₃NO and a molecular weight of 203.16 g/mol [7] [8]. Its structure features a benzamide core substituted with a methyl (-CH₃) group at the ortho (2-) position and an electron-withdrawing trifluoromethyl (-CF₃) group at the meta (3-) position. This strategic placement of substituents creates a sterically defined and electronically polarized aromatic system, making it a high-value synthetic intermediate in modern drug discovery [8]. The compound is commercially available as a research chemical, typically characterized by its purity (>95%) and stability under standard laboratory storage conditions [7] [8].
Table 1: Fundamental Properties of 2-Methyl-3-(trifluoromethyl)benzamide
Property | Value |
---|---|
CAS Registry Number | 251651-26-0 |
Molecular Formula | C₉H₈F₃NO |
Molecular Weight | 203.16 g/mol |
IUPAC Name | 2-methyl-3-(trifluoromethyl)benzamide |
InChI Key | KIFNHEQJQVNAQB-UHFFFAOYSA-N |
LogD (Estimated) | ~2.8 (indicating moderate lipophilicity) |
Common Synonyms | 2-Methyl-3-trifluoromethyl benzamide; MFCD01631495 |
The strategic value of 2-methyl-3-(trifluoromethyl)benzamide lies in its incorporation into pharmacologically active molecules targeting diverse disease pathways. Its benzamide core serves as a conformationally constrained scaffold for binding interactions, while the substituents offer vectors for structural diversification:
Glycine Transporter 1 (GlyT1) Inhibitors for Neuropsychiatric Disorders: This scaffold is integral to GlyT1 inhibitors, critical for regulating synaptic glycine levels and modulating NMDA receptor function in the brain. Radioiodinated derivatives like [¹²⁵I]2-Iodo-N-[(S)-{(S)-1-methylpiperidin-2-yl}(phenyl)methyl]-3-trifluoromethyl-benzamide ([¹²⁵I]5) demonstrate exceptional GlyT1 binding affinity (Kd = 1.58 ± 0.34 nM). The presence of the 3-trifluoromethyl group significantly enhances inhibitory potency. Compound [¹²⁵I]5, derived from this benzamide, showed an IC₅₀ of 2.35 ± 0.35 nM in [³H]glycine uptake assays using JAR cells, outperforming its non-methylated and non-iodinated analogs. Autoradiography confirmed its specific accumulation in GlyT1-rich brain regions (thalamus, cerebellum, corpus callosum), validating its use for imaging neuropsychiatric disorders like schizophrenia [6].
Neurokinin Receptor (NK1/NK2) Antagonists: The benzamide scaffold, particularly variants like 3,5-bis(trifluoromethyl)benzamide, is employed in dual NK1/NK2 antagonists. These molecules target pathways involved in inflammation, pain, and respiratory conditions. While the 2-methyl-3-trifluoromethyl isomer wasn't the final structure in the cited study, it exemplifies the broader use of trifluoromethylated benzamides as key building blocks in peptidomimetic antagonists designed for optimal receptor occupancy [9].
Discoidin Domain Receptor (DDR) Inhibitors for Fibrotic Diseases: Although the specific 2-methyl-3-CF₃ isomer isn't the final structure in the cited DDR work, the core N-(3-(trifluoromethyl)phenyl) benzamide motif is prominently featured. This highlights the medicinal chemistry strategy of utilizing substituted benzamides bearing the 3-trifluoromethyl group to develop potent kinase inhibitors. Compound 47 from this class demonstrated potent DDR1/2 inhibition and promising in vivo anti-fibrotic efficacy for idiopathic pulmonary fibrosis (IPF) treatment [4].
Hedgehog (Hh) Signaling Pathway Inhibitors: While the exact compound isn't the focus, trifluoromethylated benzamides are established intermediates in synthesizing potent Hh inhibitors like those based on the 4-(2-pyrimidinylamino)benzamide skeleton. The -CF₃ group is strategically incorporated to enhance membrane permeability, metabolic stability, and target binding affinity, crucial for oncology therapeutics [2] [5].
Table 2: Medicinal Chemistry Applications of 2-Methyl-3-(trifluoromethyl)benzamide and Related Derivatives
Therapeutic Target | Role of Benzamide Scaffold | Key Pharmacological Finding | Citation |
---|---|---|---|
Glycine Transporter 1 (GlyT1) | Core binding element in radioiodinated SPECT tracer | Kd = 1.58 nM (rat cortical homogenates); IC₅₀ = 2.35 nM (JAR cells) | [6] |
Neurokinin Receptors (NK1/NK2) | Building block for peptidomimetic antagonists | Part of SAR studies for dual antagonists | [9] |
Discoidin Domain Receptors (DDR1/2) | N-(3-(trifluoromethyl)phenyl) benzamide motif in clinical candidate | Potent DDR1/2 inhibition; in vivo anti-fibrotic efficacy (IPF model) | [4] |
Hedgehog (Hh) Signaling Pathway | Trifluoromethylated benzamides as intermediates for inhibitors | Enhanced PK/PD properties via -CF₃ group | [2] |
The synergistic interplay of the methyl (-CH₃) and trifluoromethyl (-CF₃) groups ortho and meta to the carboxamide group, respectively, confers distinct and highly desirable physicochemical and biological properties to the benzamide scaffold:
Lipophilicity & Membrane Permeability: While polar, the -CF₃ group contributes significantly to lipophilicity (increased LogP/D) compared to a hydrogen atom. The methyl group also adds hydrophobicity. This combined effect enhances passive diffusion across lipid bilayers like the blood-brain barrier (BBB), which is crucial for CNS-active drugs (e.g., the GlyT1 tracer [¹²⁵I]5). The logD₇.₄ of [¹²⁵I]5 was measured at 2.86, within the optimal range for CNS penetration [5] [6] [10].
Steric Effects & Binding Specificity:
Table 3: Impact of Methyl and Trifluoromethyl Substituents on Benzamide Properties
Property | Contribution of -CH₃ (ortho) | Contribution of -CF₃ (meta) | Combined/Synergistic Effect |
---|---|---|---|
Electronic Effects | Weak electron donation (+I) | Strong electron withdrawal (-I) | Reduced ring/amide electron density; Stabilized amide |
Lipophilicity (LogP/D) | Moderate increase | Significant increase | Enhanced membrane permeability (e.g., LogD 2.86 for [¹²⁵I]5) |
Steric Effects | Significant ortho hindrance; amide twist | Moderate bulk; defined 3D shape | Conformational constraint; improved target shape complementarity |
Metabolic Stability | Standard methyl oxidation vulnerability | High resistance to oxidative metabolism | Overall increased metabolic stability (dominated by -CF₃) |
Target Interactions | Hydrophobic contact; potential CH---π | Hydrophobic contact; C-F---H/π/dipole | Enhanced binding affinity and specificity |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1